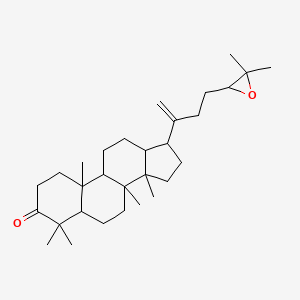

24,25-Epoxydammar-20(21)-en-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H48O2 |

|---|---|

Molecular Weight |

440.7 g/mol |

IUPAC Name |

17-[4-(3,3-dimethyloxiran-2-yl)but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H48O2/c1-19(9-12-25-27(4,5)32-25)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3 |

InChI Key |

HKRMRIDUAZDXGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C(=C)CCC5C(O5)(C)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 24,25-Epoxydammar-20(21)-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

24,25-Epoxydammar-20(21)-en-3-one is a dammarane-type triterpenoid (B12794562), a class of natural compounds known for a wide array of biological activities. This technical guide provides a comprehensive overview of its chemical properties, potential therapeutic applications, and the underlying molecular mechanisms. While specific experimental data for this particular compound is limited in publicly available literature, this guide synthesizes information on closely related dammarane (B1241002) triterpenoids to infer its potential bioactivities and guide future research. This document details potential anti-inflammatory, cytotoxic, and neuroprotective effects, supported by data from analogous compounds, and outlines relevant experimental protocols and signaling pathways.

Chemical Identity and Properties

This compound is a derivative of Dammar-20(21)-en-3,24,25-triol, formed through oxidation[1]. The core structure is a tetracyclic dammarane skeleton.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₂ | [2] |

| Molecular Weight | 440.701 g/mol | [2] |

| CAS Number | 63543-52-2 | [2] |

| Boiling Point | 502.7±50.0 °C at 760 mmHg | [2] |

| Density | 1.0±0.1 g/cm³ | [2] |

| Flash Point | 165.1±23.7 °C | [2] |

| LogP | 8.45 | [2] |

Potential Biological Activities and Therapeutic Applications

Based on the activities of structurally similar dammarane triterpenoids, this compound is predicted to exhibit cytotoxic, anti-inflammatory, and neuroprotective properties.

Cytotoxic Activity

Table 2: Cytotoxicity of Related Dammarane Triterpenoids

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Dammar-20(21)-en-3,24,25-triol | HL-60 (Human promyelocytic leukemia) | 10 - 30 | [1] |

| Dammar-20(21)-en-3,24,25-triol | HepG2 (Human hepatocellular carcinoma) | 10 - 30 | [1] |

| 20(S)-Dammar-25(26)-ene-3β,12β,20-triol | HCT-8 (Human colon cancer) | 31.6 µg/mL | [1] |

| Cycloartane-3,24,25-triol | DU145 (Human prostate cancer) | 1.67±0.18 | [1] |

| Cycloartane-3,24,25-triol | PC-3 (Human prostate cancer) | 2.226±0.28 | [1] |

Anti-inflammatory Activity

The anti-inflammatory potential of dammarane triterpenoids is well-documented. These compounds often exert their effects by modulating key inflammatory signaling pathways. The precursor, Dammar-20(21)-en-3,24,25-triol, has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages[1]. This suggests that this compound may possess similar anti-inflammatory properties.

Neuroprotective Effects

Several dammarane-type triterpenoids have been investigated for their neuroprotective potential. While direct evidence for this compound is lacking, related compounds have shown promise in preclinical models of neurodegenerative diseases.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not explicitly available. However, the following sections provide generalized methodologies based on research of similar compounds, which can be adapted for the target molecule.

Synthesis

General Procedure for the Synthesis of Epoxydammarane Derivatives:

A general method for synthesizing epoxydammarane derivatives involves the chemical modification of hydroxyl groups on a dammarane triterpenoid backbone[3].

-

Starting Material: (20S,24R)-epoxy-dammarane-3β,12β,25-triol (or a similar precursor).

-

Reagents:

-

Anhydrous dichloromethane.

-

Appropriate carboxylic acid (0.06 mmol).

-

Dicyclohexylcarbodiimide (DCC) (27.3 mg, 0.132 mmol).

-

4-Dimethylaminopyridine (DMAP) (1.2 mg, 0.01 mmol).

-

-

Procedure:

-

Dissolve the carboxylic acid in anhydrous dichloromethane.

-

Add DCC and DMAP at 0 °C and stir for 10 minutes.

-

Add the starting dammarane triterpenoid (25.0 mg, 0.05 mmol).

-

Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to -10 °C for 6 hours.

-

Filter the suspension and concentrate the filtrate.

-

Purify the residue using column chromatography on silica (B1680970) gel.

-

Cytotoxicity Assay

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value.

-

In Vitro Anti-inflammatory Assay

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Line: RAW 264.7 macrophages.

-

Procedure:

-

Seed RAW 264.7 cells in 96-well plates.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

-

Determine the percentage of NO inhibition compared to the LPS-treated control.

-

Signaling Pathways

Dammarane triterpenoids are known to modulate several key signaling pathways involved in cancer and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Many anti-inflammatory and anti-cancer agents target this pathway. It is plausible that this compound could inhibit the activation of NF-κB, leading to the downregulation of pro-inflammatory cytokines and pro-survival genes.

References

- 1. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]

- 2. (24S)-24,25-Epoxydammar-20-en-3-one | CAS#:63543-52-2 | Chemsrc [chemsrc.com]

- 3. Synthesis and biological evaluation of (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivatives as α-glucosidase and PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Origins of 24,25-Epoxydammar-20(21)-en-3-one: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and potential biological activities of the dammarane-type triterpenoid (B12794562), 24,25-Epoxydammar-20(21)-en-3-one. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Executive Summary

This compound is a tetracyclic triterpenoid of significant interest due to the diverse biological activities exhibited by related dammarane (B1241002) compounds, including cytotoxic, anti-inflammatory, and neuroprotective effects. While direct isolation of this specific epoxide from natural sources is not extensively documented, its immediate biosynthetic precursor, Dammar-20(21)-en-3,24,25-triol, has been identified in several plant species. This suggests the potential for the natural occurrence of this compound, possibly as a metabolic derivative. This guide summarizes the current knowledge on its potential natural sources and provides generalized experimental protocols for the isolation and characterization of related dammarane triterpenoids.

Potential Natural Sources of this compound and Related Compounds

While this compound has not been definitively isolated as a natural product, several closely related dammarane-type triterpenoids have been extracted from various plant species. These plants, therefore, represent promising potential sources for the target compound or its precursors.

| Plant Family | Species | Plant Part | Isolated Compound(s) | Reference(s) |

| Meliaceae | Walsura robusta | Herbs, Fruits | Dammar-20(21)-en-3,24,25-triol (a direct precursor), Limonoids, other Triterpenoids | [1][2] |

| Meliaceae | Walsura chrysogyne | Leaves | (20S,24S)-25-Hydroxy-20,24-epoxy-A-homo-4-oxadammaran-3-one | [3] |

| Meliaceae | Aglaia cucullata | Stem Bark, Exocarp | 20S,24S-epoxy-3α,25-dihydroxy-dammarane, 20S-hydroxy-dammar-24-en-3-on, Ocotillone | [4][5] |

| Meliaceae | Aglaia elliptica | Stem Bark | 3β-oleate-20S,24S-epoxy-25-hydroxydammarane, 20S-hydroxydammar-24-en-3-on | [6] |

| Meliaceae | Aglaia foveolata | Not specified | (20S,24S)-25-Hydroxy-20,24-epoxy-A-homo-4-oxadammaran-3-one | [3] |

| Meliaceae | Aglaia abbreviata | Stems | 20S,24S-dihydroxydammer-25-en-3-one | [7] |

| Simaroubaceae | Ailanthus altissima | Bark | Various dammarane and tirucallane-type triterpenoids, including a 3,4-secodammarane derivative | [8][9] |

| Betulaceae | Betula platyphylla var. japonica | Floral Spikes | 20S,24S-dihydroxydammer-25-en-3-one | [10] |

Experimental Protocols: Isolation and Purification of Dammarane-Type Triterpenoids

The following is a generalized methodology for the isolation and purification of dammarane-type triterpenoids from plant materials, based on protocols described for related compounds.

1. Extraction:

-

Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves, bark) is subjected to extraction.

-

Solvent Extraction: Maceration or Soxhlet extraction is performed using a sequence of solvents with increasing polarity, typically starting with n-hexane or petroleum ether, followed by ethyl acetate (B1210297), and then methanol (B129727) or ethanol. This fractional extraction helps in the preliminary separation of compounds based on their polarity.

2. Chromatographic Separation:

-

Column Chromatography: The crude extracts are subjected to column chromatography over silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds of interest are further purified using pTLC with an appropriate solvent system to isolate individual compounds.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, typically on a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol, acetonitrile, and water.

3. Structure Elucidation:

-

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

X-ray Crystallography: For unambiguous determination of the absolute stereochemistry if suitable crystals can be obtained.

-

Caption: Generalized workflow for the isolation and identification of dammarane triterpenoids.

Biological Activity and Signaling Pathways

Dammarane-type triterpenoids have been reported to modulate various signaling pathways, contributing to their observed biological effects. While the specific signaling pathways affected by this compound are yet to be elucidated, studies on related compounds provide valuable insights. For instance, certain dammarane triterpenoids have been shown to activate the Liver X Receptor α (LXRα) pathway, which plays a crucial role in cholesterol metabolism and inflammation.

Caption: LXRα pathway activation by certain dammarane triterpenoids.

Future Directions

The therapeutic potential of dammarane-type triterpenoids warrants further investigation into the natural occurrence of this compound. Systematic phytochemical screening of the plant species mentioned in this guide, particularly from the Walsura, Aglaia, and Ailanthus genera, could lead to the successful isolation and characterization of this compound. Subsequent studies should focus on elucidating its specific biological activities and underlying molecular mechanisms to assess its potential as a novel therapeutic agent.

References

- 1. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]

- 2. Diverse tritepenoids from the fruits of Walsura robusta and their reversal of multidrug resistance phenotype in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (20S*,24S*)-25-Hydroxy-20,24-epoxy-A-homo-4-oxadammaran-3-one (Chrysura) isolated from the leaves of Walsura chrysogyne - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Evaluation and Elucidation of Dammarane-Type Triterpenoids Isolated from the Exocarp of Aglaia cucullata (Meliaceae) [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 20S,24S-dihydroxydammer-25-en-3-one | C30H50O3 | CID 21607677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Tetracyclic triterpenoids and terpenylated coumarins from the bark of Ailanthus altissima ("Tree of Heaven") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Physical and chemical properties of 24,25-Epoxydammar-20(21)-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

24,25-Epoxydammar-20(21)-en-3-one is a tetracyclic triterpenoid (B12794562) belonging to the dammarane (B1241002) family. While its specific biological activities and detailed physicochemical properties are not extensively documented in publicly available literature, this guide synthesizes the known information about this compound and its closely related analogs. This document aims to provide a foundational understanding for researchers interested in the potential of this and similar dammarane triterpenoids in drug discovery and development. Due to the limited specific data on the title compound, information from related structures is presented to infer potential properties and experimental approaches.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes the available information. It is important to note that the melting point has not been reported.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₂ | ChemSrc |

| Molecular Weight | 440.701 g/mol | ChemSrc |

| CAS Number | 63543-52-2 | ChemSrc |

| Density | 1.0 ± 0.1 g/cm³ | ChemSrc |

| Boiling Point | 502.7 ± 50.0 °C at 760 mmHg | ChemSrc |

| Flash Point | 165.1 ± 23.7 °C | ChemSrc |

| Melting Point | Not Available | ChemSrc |

Chemical Structure

The chemical structure of this compound features a dammarane skeleton with an epoxide ring at the C-24 and C-25 positions, a double bond between C-20 and C-21, and a ketone group at C-3. The stereochemistry at the epoxy ring, commonly (24S), is a critical determinant of its biological activity.

Experimental Protocols

Synthesis

A plausible synthetic route to this compound involves the oxidation of the corresponding precursor, Dammar-20(21)-en-3,24,25-triol.[1]

Hypothetical Oxidation Protocol:

-

Dissolution: Dissolve Dammar-20(21)-en-3,24,25-triol in a suitable organic solvent such as dichloromethane (B109758) (DCM) or acetone.

-

Oxidizing Agent: Add a mild oxidizing agent, such as Pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with an appropriate reagent (e.g., isopropanol (B130326) for PCC). Dilute the mixture with an organic solvent and wash sequentially with aqueous acid, base, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) to yield this compound.

Isolation

Isolation from natural sources, such as dammar resin, would likely involve the following steps:

-

Extraction: Macerate the dried and powdered plant material or resin with a suitable organic solvent (e.g., methanol, ethanol, or chloroform) at room temperature.

-

Fractionation: Concentrate the crude extract under reduced pressure and partition it between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity.

-

Chromatography: Subject the desired fraction (likely the less polar fraction) to repeated column chromatography on silica gel or alumina, using a gradient elution system of solvents like hexane and ethyl acetate.

-

Further Purification: Employ preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to isolate the pure compound.

Characterization

The structural elucidation of the purified compound would involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework and the stereochemistry of the molecule. While specific spectral data for the title compound is unavailable, studies on related (20,24)-epoxydammarane triterpenes provide insights into expected chemical shifts.[2]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or Electron Ionization (EI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone and the C-O-C stretch of the epoxide.

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed literature regarding the biological activity or the signaling pathways modulated by this compound. However, related dammarane triterpenoids have demonstrated a range of biological effects, suggesting potential areas of investigation for the title compound.

For instance, various dammarane-type triterpenoids have shown cytotoxic effects against cancer cell lines, as well as anti-inflammatory and antiviral properties.[1] Studies on 24,25-dihydroxyvitamin D3, which also possesses a modification at the C-24 and C-25 positions, have indicated its involvement in pro-inflammatory signaling in HepG2 cells through the activation of PKCα, JNK1, and ERK1/2, leading to increased AP-1 transcriptional activity and the expression of pro-inflammatory cytokines like IL-1β, IL-6, and IL-8.[3]

Hypothetical Signaling Pathway for Investigation:

Based on the activities of related compounds, a logical starting point for investigating the mechanism of action of this compound would be its effect on inflammatory signaling pathways.

Caption: Hypothetical Inflammatory Signaling Pathway.

Experimental Workflow for Investigating Biological Activity:

A general workflow to screen for and characterize the biological activity of this compound is proposed below.

Caption: General Experimental Workflow.

Conclusion and Future Directions

This compound is a dammarane triterpenoid with potential for biological activity, though it remains largely uncharacterized. The information available on related compounds suggests that it may possess anticancer, anti-inflammatory, or antiviral properties. Future research should focus on the definitive synthesis and purification of this compound to enable comprehensive spectroscopic characterization and systematic biological screening. Elucidation of its mechanism of action and identification of its molecular targets will be crucial for assessing its therapeutic potential. The experimental approaches and hypothetical frameworks presented in this guide offer a roadmap for initiating such investigations.

References

A Technical Guide to the Semi-Synthesis and Characterization of 24,25-Epoxydammar-20(21)-en-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dammarane-type triterpenoid (B12794562), 24,25-Epoxydammar-20(21)-en-3-one. Due to a lack of extensive documentation on its direct isolation from natural sources, this document focuses on a well-established semi-synthetic approach. This method involves the isolation of a natural precursor, Dammar-20(21)-en-3,24,25-triol, and its subsequent chemical modification. This guide details the necessary experimental protocols, summarizes key data, and visualizes the underlying processes and potential biological signaling pathways.

Introduction

This compound is a tetracyclic triterpenoid belonging to the dammarane (B1241002) family. Compounds of this class are of significant interest to the scientific community due to their diverse biological activities, including potential applications in oncology.[1][2][3] The structure of this compound, featuring both an epoxide and a ketone functional group, makes it a target for further chemical modifications and a candidate for drug discovery programs.[2]

Semi-Synthetic Approach: From Natural Precursor to Target Compound

The most documented route to obtaining this compound is through the oxidation of its precursor, Dammar-20(21)-en-3,24,25-triol.[1] This precursor is naturally occurring and can be isolated from various plant sources.

The precursor, Dammar-20(21)-en-3,24,25-triol, has been successfully isolated from plant species such as those belonging to the genus Shorea and from Walsura robusta.[4][5] The general workflow for its isolation is depicted below.

References

Biological Activity of Dammarane-Type Triterpenoids: A Technical Guide for Researchers

Abstract: Dammarane-type triterpenoids, a class of tetracyclic triterpenoids, are prominent bioactive constituents found in various medicinal plants, most notably in the Panax genus (ginseng). These compounds have garnered significant interest in the scientific and drug development communities due to their extensive range of pharmacological activities. This guide provides an in-depth overview of the primary biological effects of dammarane-type triterpenoids, including their anticancer, anti-inflammatory, and neuroprotective properties. It summarizes key quantitative data, details common experimental methodologies for their evaluation, and illustrates the core signaling pathways they modulate. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug discovery and natural product chemistry.

Introduction

Dammarane-type triterpenoids (DTTs) are a significant class of tetracyclic triterpenoids characterized by a dammarane (B1241002) skeleton.[1] Their basic structure consists of a four-ring system with a side chain at C-17.[1] DTTs are widely distributed in nature and have been isolated from at least 136 plant species across 46 families, including Araliaceae, Meliaceae, and Cucurbitaceae.[1] The most well-known sources are species of the Panax genus, such as Panax ginseng and Panax notoginseng, where they exist primarily as glycosides known as ginsenosides.[2][3] These compounds exhibit a remarkable diversity of biological activities, including anticancer, anti-inflammatory, neuroprotective, antiviral, antidiabetic, and anti-atherosclerotic effects, making them promising candidates for therapeutic development.[4][5]

Anticancer and Cytotoxic Activities

A primary focus of dammarane triterpenoid (B12794562) research is their potent anticancer activity, which is exerted through multiple mechanisms, most notably the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis via the Intrinsic Pathway

Many dammarane derivatives trigger programmed cell death in cancer cells through the intrinsic, or mitochondrial, pathway.[6][7] This process involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[6][8] This shift increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol.[6][9] Cytosolic cytochrome c then binds with Apoptotic protease activating factor-1 (Apaf-1) to form the apoptosome, which activates caspase-9, an initiator caspase.[9] Caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[6][8]

Cell Cycle Arrest

In addition to apoptosis, certain dammarane triterpenoids can inhibit cancer cell proliferation by inducing cell cycle arrest. For instance, ginsenoside Rg18 was found to arrest human non-small cell lung cancer A549 cells at the G1 phase.[10] This effect is often mediated by the downregulation of cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6, and the upregulation of CDK inhibitors such as p21 and p27.[10] Some derivatives have also been shown to induce S-phase arrest, which can be linked to an increase in reactive oxygen species (ROS) and the activation of the p53 pathway.[8]

Quantitative Data: Cytotoxic Activity

| Compound | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Compound 15 (from G. diversifolia) | A549, Hep-G2, MCF-7 | 10.65 - 14.28 | [11][12] |

| Various triterpenoids (from G. diversifolia) | A549, Hep-G2, MCF-7 | 10.65 - 47.78 | [11][12] |

| Cypaliuruside F & K | Selected human cancer lines | 4.61 - 15.23 | [13] |

| 20S-25-OH Protopanaxadiol | HL-60 (Leukemia) | 4.21 ± 0.24 | [1] |

| 20S-25-OH Protopanaxadiol | HepG2 (Liver) | 6.69 ± 1.86 | [1] |

| (23S)-3β-hydroxydammar-20,24-dien-21-oic acid 21,23-lactone | MDA-MB-435 (Breast) | ~8.4 (3.9 µg/mL) | [1][14] |

Experimental Protocols

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the dammarane triterpenoid in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO₂ incubator.

-

Viability Reagent Addition:

-

For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

For PrestoBlue®: Add 10 µL of PrestoBlue® reagent to each well and incubate for 1-2 hours.[4]

-

-

Data Acquisition: Measure the absorbance (for MTT, at ~570 nm) or fluorescence (for PrestoBlue®) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

-

Protein Extraction: Treat cells with the dammarane triterpenoid for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

Anti-inflammatory Activity

Dammarane triterpenoids exhibit potent anti-inflammatory effects, primarily by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16]

Inhibition of the NF-κB Pathway

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[16] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes. Several dammarane-type saponins (B1172615) have been shown to inhibit this pathway, preventing NF-κB activation and subsequent inflammation.[15][16]

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Aglinin C 3-acetate | TNF-α induced NF-κB inhibition | HepG2 | 12.45 ± 2.37 | [15] |

| 24-epi-cabraleadiol | TNF-α induced NF-κB inhibition | HepG2 | 13.95 ± 1.57 | [15] |

| Aglinin C | TNF-α induced NF-κB inhibition | HepG2 | 23.32 ± 3.25 | [15] |

| Cypaliuruside T | NO Production Inhibition | RAW 264.7 | 7.6 | [17] |

| Cypaliuruside U | NO Production Inhibition | RAW 264.7 | 8.1 | [17] |

| Triterpenoids (from G. diversifolia) | NO Production Inhibition | RAW 264.7 | 71.85 - 95.71 | [11][12][18] |

Experimental Protocols

-

Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the dammarane triterpenoid for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation and nitric oxide production. Include untreated and LPS-only controls.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to the supernatant.

-

Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

-

Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

-

Transfection: Co-transfect HepG2 cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: After 24 hours, pre-treat the transfected cells with the dammarane triterpenoid for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminometry: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the inhibition of NF-κB transcriptional activity relative to the TNF-α-stimulated control.[15][16]

Neuroprotective Effects

Dammarane triterpenoids, particularly ginsenosides, have demonstrated significant neuroprotective properties in various experimental models. Their mechanisms of action are multifaceted, involving the reduction of oxidative stress, inhibition of neuroinflammation, and regulation of neuronal cell death pathways.

Mechanisms of Neuroprotection

Dammarane derivatives have been shown to protect cultured rat cortical cells from glutamate-induced neurotoxicity.[19] This excitotoxicity is a key process in many neurological disorders. The protective mechanisms include:

-

Antioxidant Activity: Preserving the levels of endogenous antioxidant enzymes like catalase and glutathione (B108866) reductase.[19]

-

Reduction of Oxidative Stress: Decreasing intracellular peroxide content and inhibiting lipid peroxidation, as measured by malondialdehyde (MDA) formation.[19]

-

Anti-neuroinflammation: Inhibiting the over-activation of microglia, which contributes to neuronal damage.[20]

-

Promotion of Neurogenesis: Some compounds, like ginsenoside Rg1, may promote the formation of new neurons.[20]

-

Anti-apoptotic Effects: Protecting neuronal cells (e.g., PC12 cells) from toxins like 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease.[21]

References

- 1. mdpi.com [mdpi.com]

- 2. New dammarane-type triterpenoids from the leaves of Panax notoginseng and their protein tyrosine phosphatase 1B inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Advances in ginsenoside treatment for common kidney diseases: pharmacological evaluation and potential mechanisms [frontiersin.org]

- 4. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dammarane-Type 3,4-seco-Triterpenoid from Silver Birch (Betula pendula Roth) Buds Induces Melanoma Cell Death by Promotion of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-cancer activity studies of dammarane-type triterpenoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Multitarget antitumor effects of panacis japonici rhizoma [frontiersin.org]

- 10. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioactive dammarane triterpenoid saponins from the leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dammarane triterpenes and phytosterols from Dysoxylum tpongense Pierre and their anti-inflammatory activity against liver X receptors and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of TNF-α-mediated NF-κB Transcriptional Activity in HepG2 Cells by Dammarane-type Saponins from Panax ginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dammarane triterpenoids with anti-inflammatory and promoting glucose uptake activities from the leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dammarane derivatives protect cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ginsenoside Rg1: A Neuroprotective Natural Dammarane-Type Triterpenoid Saponin With Anti-Depressive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dammarane-type triterpene saponins from the roots of Panax notoginseng (Burk.) F. H. Chen and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 24,25-Epoxydammar-20(21)-en-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

24,25-Epoxydammar-20(21)-en-3-one is a tetracyclic triterpenoid (B12794562) belonging to the dammarane (B1241002) family. While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to other well-researched dammarane triterpenoids suggests a high potential for a range of therapeutic applications. This technical guide consolidates the existing knowledge on related dammarane compounds to infer the potential bioactivities, mechanisms of action, and experimental considerations for this compound.

Dammarane triterpenoids, primarily isolated from plants of the Panax genus (ginseng) and other medicinal herbs, are known to possess a wide array of pharmacological effects, including cytotoxic, anti-inflammatory, and neuroprotective properties. These activities are often attributed to the modulation of key signaling pathways involved in cell proliferation, inflammation, and neuronal survival. This document aims to provide a foundational resource for researchers interested in exploring the therapeutic utility of this compound by presenting data and methodologies from closely related analogs.

Synthesis and Chemical Profile

This compound is a derivative of Dammar-20(21)-en-3,24,25-triol, which can be obtained from various natural sources. The synthesis of the target compound typically involves the oxidation of the hydroxyl group at the C-3 position of the dammarane skeleton.

General Synthesis Workflow

The synthesis of this compound from its precursor, Dammar-20(21)-en-3,24,25-triol, is conceptually straightforward, involving a selective oxidation step.

Potential Therapeutic Applications and Preclinical Evidence

Based on the activities of structurally similar dammarane triterpenoids, this compound is hypothesized to exhibit cytotoxic, anti-inflammatory, and neuroprotective effects.

Cytotoxic Activity

Numerous dammarane-type triterpenoids have demonstrated potent cytotoxic activity against a variety of cancer cell lines. The precursor to the target compound, Dammar-20(21)-en-3,24,25-triol (DMT), has shown significant cytotoxic effects.

Table 1: Cytotoxic Activity of Dammar-20(21)-en-3,24,25-triol (a precursor)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| HL-60 | Promyelocytic Leukemia | 10 - 30 | [1] |

| HepG2 | Hepatocellular Carcinoma | 10 - 30 |[1] |

Another related compound, 20(S),24(S)-Dihydroxydammar-25-en-3-one, has also been reported to possess cytotoxicity against human cancer cell lines, although specific IC50 values are not detailed in the available literature.

Anti-inflammatory Activity

The anti-inflammatory potential of dammarane triterpenoids is well-documented. Studies on Dammar-20(21)-en-3,24,25-triol have shown a reduction in pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity of Dammar-20(21)-en-3,24,25-triol

| Cell Model | Treatment | Effect | Reference |

|---|

| Lipopolysaccharide-stimulated macrophages | DMT | Reduced levels of TNF-alpha and IL-6 |[1] |

The proposed mechanism for the anti-inflammatory effects of dammarane triterpenoids often involves the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.

Neuroprotective Effects

Several dammarane saponins (B1172615) and their sapogenins have been investigated for their neuroprotective properties. These compounds have shown potential in models of neuroinflammation and neuronal damage. While specific data for this compound is unavailable, related compounds have demonstrated protective effects against neuronal cell death induced by oxidative stress.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following sections provide representative methodologies for the synthesis and biological evaluation of related dammarane triterpenoids, which can be adapted for the study of the target compound.

Synthesis and Characterization

Synthesis of this compound (Hypothetical Protocol)

-

Dissolution: Dissolve Dammar-20(21)-en-3,24,25-triol in a suitable organic solvent (e.g., dichloromethane).

-

Oxidation: Add an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to the solution at room temperature.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate (B1220275) for Dess-Martin periodinane).

-

Extraction: Extract the product with an organic solvent and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate.

-

Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Anti-inflammatory Assay (Measurement of NO Production)

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Compound and LPS Treatment: Pre-treat the cells with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Data Analysis: Determine the inhibitory effect of the compound on NO production.

Conclusion and Future Directions

While this compound remains a largely uncharacterized compound, the substantial body of evidence for the therapeutic potential of related dammarane triterpenoids provides a strong rationale for its further investigation. The cytotoxic, anti-inflammatory, and neuroprotective activities demonstrated by its analogs suggest that this compound could be a valuable lead compound for the development of novel therapeutics.

Future research should focus on:

-

The chemical synthesis and thorough characterization of this compound.

-

In vitro screening of its bioactivities, including cytotoxicity against a panel of cancer cell lines, anti-inflammatory effects in relevant cellular models, and neuroprotective properties in models of neurodegeneration.

-

Elucidation of its mechanism of action, including the identification of its molecular targets and modulated signaling pathways.

-

In vivo efficacy studies in animal models of cancer, inflammation, and neurodegenerative diseases.

-

Pharmacokinetic, pharmacodynamic, and toxicological profiling to assess its drug-like properties.

This technical guide serves as a starting point for researchers and drug development professionals to embark on the exploration of the therapeutic potential of this promising, yet understudied, dammarane triterpenoid.

References

Methodological & Application

Synthesis of 24,25-Epoxydammar-20(21)-en-3-one from dammar-20(21)-en-3,24,25-triol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 24,25-Epoxydammar-20(21)-en-3-one from its precursor, dammar-20(21)-en-3,24,25-triol (B1150621). The described protocol is centered around the selective oxidation of the C-3 hydroxyl group of the dammarane (B1241002) triterpenoid (B12794562) skeleton, a key transformation in the preparation of various biologically active analogues. Detailed experimental procedures for the synthesis, purification, and characterization of the target compound are presented, along with tabulated data for easy reference. A visual workflow of the synthesis is also provided.

Introduction

Dammarane-type triterpenoids are a class of natural products that have garnered significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The targeted modification of their core structure allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The synthesis of this compound represents a fundamental transformation, converting the C-3 hydroxyl group of dammar-20(21)-en-3,24,25-triol into a ketone functionality. This modification can significantly impact the biological profile of the molecule. The following protocols are based on established methods for the selective oxidation of dammarane triterpenoids.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| dammar-20(21)-en-3,24,25-triol | C₃₀H₅₂O₃ | 460.73 | White to off-white solid |

| This compound | C₃₀H₄₈O₂ | 440.70 | White to off-white solid |

Table 2: Summary of Synthetic Protocol

| Parameter | Value |

| Reaction | Selective oxidation of a secondary alcohol to a ketone |

| Starting Material | dammar-20(21)-en-3,24,25-triol |

| Reagent | Pyridinium (B92312) chlorochromate (PCC) |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Room temperature (20-25 °C) |

| Work-up | Filtration through a pad of silica (B1680970) gel or Celite, followed by solvent evaporation |

| Purification | Silica gel column chromatography |

| Expected Yield | 65-75% |

Table 3: Spectroscopic Data for Product Characterization

| Technique | This compound (Expected Key Signals) |

| ¹H NMR (CDCl₃) | δ ~4.90-5.10 ppm (m, 2H, C=CH₂), ~2.40-2.60 ppm (m, 2H, -CH₂-C=O), characteristic shifts for methyl groups. |

| ¹³C NMR (CDCl₃) | δ ~217 ppm (C=O at C-3), ~150 ppm (quaternary C of C=CH₂), ~110 ppm (CH₂ of C=CH₂), signals corresponding to the epoxy ring carbons. |

| IR (KBr) | ~1710 cm⁻¹ (C=O stretching), ~1260 cm⁻¹ (C-O-C stretching of epoxide). |

| Mass Spec (ESI-MS) | m/z [M+H]⁺ ≈ 441.37, [M+Na]⁺ ≈ 463.35 |

Experimental Protocols

Synthesis of this compound

This protocol details the selective oxidation of the C-3 hydroxyl group of dammar-20(21)-en-3,24,25-triol using pyridinium chlorochromate (PCC).

Materials:

-

dammar-20(21)-en-3,24,25-triol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Celite® or silica gel

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Glass funnel

-

Filter paper

-

Rotary evaporator

Procedure:

-

To a solution of dammar-20(21)-en-3,24,25-triol (1.0 g, 2.17 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add pyridinium chlorochromate (PCC) (0.70 g, 3.25 mmol, 1.5 equivalents) and a small amount of Celite® or silica gel.

-

Stir the reaction mixture vigorously at room temperature under an inert atmosphere for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane (B92381):ethyl acetate (B1210297) (4:1) solvent system. The disappearance of the starting material spot and the appearance of a new, less polar spot indicates reaction completion.

-

Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts and other solid byproducts. Wash the filter cake with additional dichloromethane.

-

Combine the filtrates and wash successively with 5% aqueous sodium hydroxide (B78521) solution, brine, and water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Test tubes or fraction collector

Procedure:

-

Prepare a silica gel slurry in hexane and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration to 20%).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a white to off-white solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The expected key signals are summarized in Table 3.

Mandatory Visualization

Application Notes and Protocols for the Quantification of 24,25-Epoxydammar-20(21)-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

24,25-Epoxydammar-20(21)-en-3-one is a dammarane-type triterpenoid, a class of compounds known for a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action. This document provides a detailed protocol for a sensitive and robust analytical method for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific methods for this exact analyte are not widely published, the following protocol is based on established methods for similar dammarane (B1241002) triterpenoids and other epoxidated molecules.

Principle

The method involves the extraction of this compound from the sample matrix, followed by chromatographic separation using reverse-phase High-Performance Liquid Chromatography (HPLC) and subsequent detection and quantification by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision.

Experimental Protocols

Sample Preparation (from a biological matrix, e.g., plasma)

A liquid-liquid extraction (LLE) procedure is proposed for the efficient extraction of the analyte from a complex biological matrix.

Materials:

-

Plasma samples

-

Internal Standard (IS) solution (e.g., deuterated this compound)

-

Methyl tert-butyl ether (MTBE)

-

Methanol

-

Water (LC-MS grade)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Protocol:

-

Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 500 µL of MTBE to the sample.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | See table below |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 50 |

| 1.0 | 50 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 50 |

| 12.0 | 50 |

Mass Spectrometric Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions: The specific MRM transitions for this compound and its internal standard would need to be determined by direct infusion of the pure compounds. The precursor ion would be the [M+H]+ adduct. The product ions would be generated by collision-induced dissociation.

Data Presentation

The following table summarizes the expected quantitative performance of the proposed LC-MS/MS method. These values are based on typical performance characteristics for the analysis of similar small molecules in biological matrices.

Table 1: Summary of Quantitative Method Performance

| Parameter | Expected Value |

| Linearity (r²) | > 0.995 |

| Calibration Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

Caption: Workflow for the quantification of this compound.

Dammarane Triterpenoid Basic Structure

This diagram shows the fundamental carbon skeleton of a dammarane-type triterpenoid, to which the target analyte belongs.

Caption: Basic ring structure of a dammarane-type triterpenoid.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed protocol and expected performance characteristics serve as a valuable resource for researchers and scientists in the field of natural product analysis and drug development. Further method development and validation will be necessary to tailor this protocol to specific applications and matrices.

Application Notes and Protocols for Cell-Based Assays with 24,25-Epoxydammar-20(21)-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

24,25-Epoxydammar-20(21)-en-3-one is a dammarane-type triterpenoid, a class of natural products known for a wide range of biological activities.[1] As an oxidized derivative of Dammar-20(21)-en-3,24,25-triol, this compound is of significant interest for its potential therapeutic applications, including cytotoxic and anti-inflammatory effects.[2] These application notes provide detailed protocols for investigating the bioactivity of this compound in cell-based assays, focusing on cytotoxicity against cancer cell lines and anti-inflammatory activity in macrophages.

Compound Information

| Compound Name | This compound |

| Synonyms | (24S)-24,25-Epoxydammar-20-en-3-one |

| Molecular Formula | C₃₀H₄₈O₂ |

| Molecular Weight | 440.7 g/mol |

| CAS Number | 63543-52-2 |

| Chemical Class | Dammarane (B1241002) Triterpenoid |

| Storage | Store at -20°C in a dry, dark place. |

| Solubility | Soluble in DMSO, Ethanol. |

Data Presentation: Summary of Expected Biological Activities

The following table summarizes the potential biological activities of this compound based on studies of structurally related dammarane triterpenoids. The provided IC₅₀ values are indicative and may vary depending on the specific cell line and experimental conditions.

| Assay | Cell Line | Potential Effect | Reported IC₅₀ Range for Related Compounds (µM) |

| Cytotoxicity | HL-60 (Human Promyelocytic Leukemia) | Induction of apoptosis | 10 - 30 |

| Cytotoxicity | HepG2 (Human Hepatocellular Carcinoma) | Inhibition of cell proliferation | 10 - 30 |

| Anti-inflammatory | RAW 264.7 (Murine Macrophages) | Inhibition of Nitric Oxide (NO) production | 5 - 50 |

| Anti-inflammatory | RAW 264.7 (Murine Macrophages) | Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | 5 - 50 |

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol determines the cytotoxic effect of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]

Materials:

-

This compound

-

Human cancer cell lines (e.g., HL-60, HepG2)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the old medium with 100 µL of fresh medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Anti-inflammatory Activity Assessment in Macrophages

This protocol evaluates the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.[5][6]

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

Griess Reagent (for NO detection)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

-

Supernatant Collection: Centrifuge the plate and collect the supernatant for NO and cytokine analysis.

-

Nitric Oxide (NO) Assay:

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify NO concentration using a sodium nitrite (B80452) standard curve.

-

-

Cytokine Measurement (ELISA):

Mandatory Visualization

Caption: Experimental workflow for cytotoxicity and anti-inflammatory assays.

References

- 1. Macrophage Inflammatory Assay [bio-protocol.org]

- 2. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]

- 3. static.igem.wiki [static.igem.wiki]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 24,25-Epoxydammar-20(21)-en-3-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the in vitro anti-inflammatory properties of the dammarane-type triterpenoid, 24,25-Epoxydammar-20(21)-en-3-one. The protocols described herein utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model to screen for and characterize the compound's ability to modulate key inflammatory mediators. While direct studies on this compound are emerging, its precursor, Dammar-20(21)-en-3,24,25-triol, has been noted for its potential to be oxidized into this compound and for its anti-inflammatory effects, such as reducing pro-inflammatory cytokines.[1] The following assays are standard for assessing the anti-inflammatory potential of natural products.[2]

Overview of the Inflammatory Cascade and Assay Rationale

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.[3] Upon recognition by Toll-like receptor 4 (TLR4), LPS triggers intracellular signaling cascades, primarily involving the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3] This activation leads to the upregulation and release of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4][5] The assays outlined below are designed to quantify the inhibitory effects of this compound on the production of these key markers.

Data Presentation: Summary of Hypothetical Quantitative Data

The following tables represent hypothetical data to illustrate the potential dose-dependent anti-inflammatory effects of this compound. Actual experimental results should be used to populate these tables.

Table 1: Effect on Cell Viability in RAW 246.7 Macrophages

| Treatment | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Control | - | 100 ± 5.2 |

| Compound | 1 | 98.7 ± 4.8 |

| Compound | 5 | 97.1 ± 5.5 |

| Compound | 10 | 95.8 ± 4.9 |

| Compound | 25 | 93.2 ± 6.1 |

| Compound | 50 | 88.5 ± 5.3 |

Table 2: Effect on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | Nitrite (B80452) (µM) | % Inhibition |

|---|---|---|---|

| Control | - | 2.1 ± 0.3 | - |

| LPS (1 µg/mL) | - | 45.8 ± 3.9 | 0 |

| LPS + Compound | 1 | 40.2 ± 3.1 | 12.2 |

| LPS + Compound | 5 | 31.5 ± 2.8 | 31.2 |

| LPS + Compound | 10 | 22.9 ± 2.2 | 50.0 |

| LPS + Compound | 25 | 15.6 ± 1.9 | 65.9 |

Table 3: Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

|---|---|---|---|---|

| Control | - | 50.2 ± 8.5 | 35.1 ± 6.2 | 20.5 ± 4.1 |

| LPS (1 µg/mL) | - | 3580.4 ± 210.7 | 4250.6 ± 315.4 | 1250.3 ± 98.2 |

| LPS + Compound | 1 | 3150.8 ± 198.2 | 3870.1 ± 289.1 | 1080.7 ± 85.6 |

| LPS + Compound | 5 | 2460.1 ± 150.3 | 2980.5 ± 210.8 | 850.2 ± 70.3 |

| LPS + Compound | 10 | 1780.5 ± 110.9 | 2150.3 ± 180.4 | 610.8 ± 55.9 |

| LPS + Compound | 25 | 990.2 ± 95.4 | 1350.7 ± 115.2 | 420.4 ± 41.7 |

Experimental Protocols

General Cell Culture and Maintenance

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.[6] Passage cells every 2-3 days to maintain sub-confluency.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Principle: The mitochondrial dehydrogenase in viable cells converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[7]

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO, final concentration <0.1%) for 24 hours.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate cell viability as a percentage relative to the vehicle-treated control group.

-

Nitric Oxide (NO) Production Assay

-

Principle: NO production is indirectly measured by quantifying the stable end-product, nitrite, in the culture supernatant using the Griess reaction.[7]

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and allow them to adhere overnight.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.[7]

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include negative (no LPS) and positive (LPS only) controls.[7]

-

After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.[7]

-

Measure the absorbance at 540 nm.[6]

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Pro-inflammatory Cytokine Assays (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) secreted into the culture medium. A sandwich ELISA format is typically used.

-

Protocol:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well.

-

Pre-treat with this compound for 1-2 hours, followed by stimulation with 1 µg/mL LPS for 24 hours.

-

Collect the culture supernatants and centrifuge to remove cellular debris.[6]

-

Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific commercial kits used.[5][6]

-

Briefly, the protocol involves adding supernatants and standards to antibody-pre-coated plates, followed by incubation, washing, addition of a detection antibody, a substrate for color development, and stopping the reaction.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate cytokine concentrations based on their respective standard curves.

-

Western Blot Analysis for iNOS and COX-2 Expression

-

Principle: To investigate if the compound inhibits NO and PGE2 production by downregulating the expression of their synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Protocol:

-

Seed cells in a 6-well plate, treat with the compound, and stimulate with LPS as described previously.

-

After treatment, wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.[6]

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a housekeeping protein (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with a chemiluminescence imaging system.[6]

-

Quantify band intensities and normalize to the housekeeping protein to determine relative protein expression.

-

References

- 1. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]

- 2. arborassays.com [arborassays.com]

- 3. mdpi.com [mdpi.com]

- 4. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Cytotoxicity testing of 24,25-Epoxydammar-20(21)-en-3-one on cancer cell lines

Introduction

24,25-Epoxydammar-20(21)-en-3-one is a tetracyclic triterpenoid (B12794562) belonging to the dammarane (B1241002) family. Dammarane-type triterpenoids are a diverse group of natural products isolated from various plant species and are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and cytotoxic effects.[1] The dammarane scaffold is a key feature that contributes to the significant cytotoxic effects of these compounds against various cancer cell lines.[2] This document provides an overview of the cytotoxic properties of dammarane-type triterpenoids, with a focus on compounds structurally related to this compound, and includes a detailed protocol for assessing its cytotoxicity using the MTT assay.

Principle of Cytotoxicity Testing

Cytotoxicity assays are essential tools in drug discovery and cancer research to evaluate the potential of chemical compounds to kill or inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3] The assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the cytotoxic effect of a compound can be quantified.

Data Presentation: Cytotoxicity of Related Dammarane Triterpenoids

While specific cytotoxic data for this compound is not extensively available in the public domain, the following table summarizes the 50% inhibitory concentration (IC50) values of structurally similar dammarane-type triterpenoids against various human cancer cell lines. This data provides a valuable reference for the expected potency of this class of compounds.

| Compound Name/Source Extract | Cancer Cell Line | Cell Type | IC50 (µM) |

| Gymnosporone A | A549 | Lung Carcinoma | 25.43 |

| Hep-G2 | Liver Carcinoma | 31.12 | |

| MCF-7 | Breast Carcinoma | 28.76 | |

| Gymnosporone B | A549 | Lung Carcinoma | 19.05 |

| Hep-G2 | Liver Carcinoma | 23.41 | |

| MCF-7 | Breast Carcinoma | 21.18 | |

| 3-oxo-dammarane derivative | A549 | Lung Carcinoma | 10.65 |

| Hep-G2 | Liver Carcinoma | 14.28 | |

| MCF-7 | Breast Carcinoma | 12.33 | |

| Dammar-20(21)-en-3,24,25-triol | HL-60 | Promyelocytic Leukemia | 10 - 30 |

| HepG2 | Hepatocellular Carcinoma | 10 - 30 |

Note: The data presented is for structurally related dammarane triterpenoids and is intended to be representative.[1][2] Actual IC50 values for this compound may vary.

Experimental Protocols

MTT Assay for Cytotoxicity Screening

This protocol outlines the procedure for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations.

-

After 24 hours of incubation, remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for another 24, 48, or 72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-